molecular formula C10H20N2S5 B12694272 N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide CAS No. 5463-62-7

N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide

Cat. No.: B12694272
CAS No.: 5463-62-7
M. Wt: 328.6 g/mol
InChI Key: ULMMTPFDMOTEPM-UHFFFAOYSA-N
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Description

N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is an organic compound characterized by the presence of three sulfur atoms and two butyl groups attached to a central carbon backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide typically involves the reaction of dibutylamine with carbon disulfide in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired trisulfanedicarbothioamide structure. The reaction can be represented as follows:

[ \text{2 C}_4\text{H}_9\text{NH}_2 + \text{CS}_2 \rightarrow \text{C}_4\text{H}_9\text{NHCS}_2\text{C}_4\text{H}_9\text{NH}_2 ]

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols and other reduced sulfur species.

    Substitution: The butyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Alkyl halides or aryl halides in the presence of a base can facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and reduced sulfur compounds.

    Substitution: Various alkylated or arylated derivatives.

Scientific Research Applications

N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide involves its interaction with biological molecules through its sulfur atoms. These interactions can lead to the formation of disulfide bonds with proteins, affecting their structure and function. The compound may also interact with cellular pathways involved in oxidative stress and redox regulation.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dibutylthiourea: Similar structure but with only one sulfur atom.

    N,N-Dibutylcarbamodithioic acid: Contains two sulfur atoms and a different functional group.

    N,N-Dibutylthiocarbamate: Similar structure with a different arrangement of sulfur atoms.

Uniqueness

N(1),N(3)-Dibutyl-1,3-trisulfanedicarbothioamide is unique due to its three sulfur atoms, which confer distinct chemical reactivity and potential biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

5463-62-7

Molecular Formula

C10H20N2S5

Molecular Weight

328.6 g/mol

IUPAC Name

(butylcarbamothioyldisulfanyl) N-butylcarbamodithioate

InChI

InChI=1S/C10H20N2S5/c1-3-5-7-11-9(13)15-17-16-10(14)12-8-6-4-2/h3-8H2,1-2H3,(H,11,13)(H,12,14)

InChI Key

ULMMTPFDMOTEPM-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)SSSC(=S)NCCCC

Origin of Product

United States

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